molecular formula C6H4N4O B8685039 Imidazo[1,2-b][1,2,4]triazine-6-carbaldehyde

Imidazo[1,2-b][1,2,4]triazine-6-carbaldehyde

Cat. No.: B8685039
M. Wt: 148.12 g/mol
InChI Key: WWMSYJROIXMNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-b][1,2,4]triazine-6-carbaldehyde is a useful research compound. Its molecular formula is C6H4N4O and its molecular weight is 148.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

imidazo[1,2-b][1,2,4]triazine-6-carbaldehyde

InChI

InChI=1S/C6H4N4O/c11-4-5-3-10-6(9-5)7-1-2-8-10/h1-4H

InChI Key

WWMSYJROIXMNJC-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=CN2N=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of imidazo[1,2-b][1,2,4]triazine-6-carboxylic acid ethyl ester (500 mg, 2.6 mmol, from step 1 above) in CH2Cl2 (15 mL) cooled to −78° C. was added diisobutylaluminum hydride (2.6 mL, 1.5 M in toluene). The reaction was stirred for one hour, and then extra diisobutylaluminum hydride (1 mL, 1.5 M) was added. After 20 more minutes, the cold reaction was quenched with EtOAc (10 mL), and then MeOH (10 mL). After the reaction had warmed to room temperature, 30 mL of 0.3 M HCl was added. The layers were separated. The aqueous phase was extracted three times with 10 mL of CH2Cl2. After the organic layers were combined and dried over MgSO4, the solids were removed by filtration. The organic liquid was concentrated by rotary evaporation, and the resulting oil was chromatographed (40 g SiO2, 50 to 100% EtOAc in hexanes) to give the desired product (47 mg, 12%).
Name
imidazo[1,2-b][1,2,4]triazine-6-carboxylic acid ethyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
12%

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